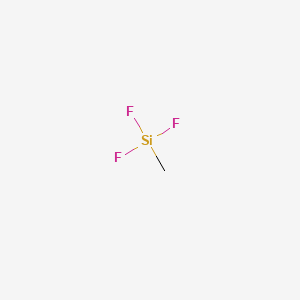
Methyltrifluorosilane
Vue d'ensemble
Description
Methyltrifluorosilane is a chemical compound with the molecular formula CH3F3Si . It is used for research and development purposes .
Synthesis Analysis
Methyltrifluorosilane can be produced through the chemical vapor deposition hydrogen reduction of methyltrichlorosilane (MTS), which is a prominent method for the production of silicon carbide (SiC) nanowires with controlled morphology .Molecular Structure Analysis
The molecular structure of Methyltrifluorosilane consists of one carbon atom, three fluorine atoms, and one silicon atom . The molecular weight of Methyltrifluorosilane is 100.12 Da .Chemical Reactions Analysis
The chemical reactions involving Methyltrifluorosilane are complex and can be influenced by various factors . For instance, the Fourier transform near-infrared (FTNIR) spectroscopy combined with the partial least squares (PLS) model has been applied to study the hydrolysis kinetics of phenyltrimethoxysilane, vinyltrimethoxysilane, and others .Physical And Chemical Properties Analysis
Methyltrifluorosilane has a melting point of -73 °C and a boiling point of -30 °C. Its density is approximately 1.030±0.06 g/cm3 . It reacts rapidly with moisture, water, and protic solvents .Applications De Recherche Scientifique
Microwave Spectrum and Structural Analysis
Methyltrifluorosilane has been the subject of various scientific studies focusing on its microwave spectrum, structure, and internal rotation barriers. Durig, Li, and Tong (1972) investigated its rotational spectrum in multiple excited states, leading to the determination of several structural parameters, such as bond lengths and angles. They also measured the dipole moment and found the barrier to internal rotation to be 0.93 ± 0.09 kcal/mol, indicating the molecule's dynamic nature in its rotational aspect (Durig, Li, & Tong, 1972).
Infrared Photolysis Studies
In another study, Dementyev, Nizovtsev, and Chesnokov (2011) explored the infrared photolysis of alkylfluorosilanes, including methyltrifluorosilane. They observed that the homolysis of methyltrifluorosilane occurs via cleavage of the Si–C bond, which is strengthened due to the strong polar effect in the silicon–fluorine and silicon–carbon linkages. This study provided insights into the inductive effects of the trifluorosilyl group (Dementyev, Nizovtsev, & Chesnokov, 2011).
IR Spectrum Analysis
Chesnokov, Koshlyakov, and Gorelik (2005) measured the IR spectrum of methyltrifluorosilane and performed quantum chemical calculations to determine its equilibrium configuration and vibrational frequencies. Their comparison between calculated and experimental spectra refined the frequencies of fundamental vibrations of the molecule, contributing to a deeper understanding of its vibrational behavior (Chesnokov, Koshlyakov, & Gorelik, 2005).
Safety and Hazards
Methyltrifluorosilane is a hazardous substance. It is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition. In case of accidental release, personnel should be evacuated to safe areas .
Propriétés
IUPAC Name |
trifluoro(methyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH3F3Si/c1-5(2,3)4/h1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHOCBLDBJFCBQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH3F3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00958431 | |
| Record name | Trifluoro(methyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00958431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.115 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquefied gas; [Alfa Aesar MSDS] | |
| Record name | Methyltrifluorosilane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/18241 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Methyltrifluorosilane | |
CAS RN |
373-74-0 | |
| Record name | Trifluoromethylsilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=373-74-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyltrifluorosilane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000373740 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silane, trifluoromethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Trifluoro(methyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00958431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trifluoromethylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.155 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYLTRIFLUOROSILANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M286HMK22T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula, weight, and available spectroscopic data for methyltrifluorosilane?
A1: Methyltrifluorosilane (also known as trifluoro(methyl)silane) has the molecular formula CH₃F₃Si [, ]. Its molecular weight is 114.1 g/mol []. Spectroscopic data, including infrared and Raman spectra, have been extensively studied and reported. Notably, the infrared spectrum of gaseous methyltrifluorosilane has been characterized in the 2.5-36μ region []. Raman spectra of the liquid phase under pressure have also been recorded, revealing eleven active fundamental vibration frequencies []. Additionally, microwave spectroscopy has contributed to the understanding of its structure and internal rotation barrier [].
Q2: How does the structure of methyltrifluorosilane relate to its thermal decomposition pathway?
A2: The gas-phase thermal decomposition of 2,2-difluoroethylmethyldifluorosilane, a related compound, provides insights into the behavior of β-fluoroalkylsilicon compounds []. This decomposition yields vinyl fluoride and methyltrifluorosilane via a unimolecular, four-center β-fluorine elimination mechanism []. The presence of the β-fluorine atom in the structure is crucial for this reaction pathway.
Q3: What are the applications of methyltrifluorosilane in synthetic chemistry?
A3: While methyltrifluorosilane itself might not be a direct reagent in many synthetic reactions, its formation during the thermal decomposition of related compounds like 2,2-difluoroethylmethyldifluorosilane highlights its potential role in synthetic pathways []. Additionally, its use as a starting material in the synthesis of 1,1-difluoro-5-methylquasisilatrane demonstrates its utility in accessing more complex silicon-containing molecules [].
Q4: How does fluorosulfonic acid interact with methyltrifluorosilane and its alkoxysilane precursors?
A4: Fluorosulfonic acid exhibits distinct reactivity towards methyltrifluorosilane and its alkoxysilane precursors depending on the degree of alkoxy substitution []. Methyltrialkoxysilanes react with fluorosulfonic acid at -70°C to directly produce methyltrifluorosilane []. Interestingly, methyltrifluorosilane shows stability in fluorosulfonic acid up to +10°C, above which it transforms into dimethyldifluorosilane []. This reactivity highlights the role of fluorosulfonic acid in silicon-fluorine bond formation and its potential in controlled fluorination reactions.
Q5: What computational chemistry studies have been performed on methyltrifluorosilane?
A5: Computational methods have been employed to investigate the electronic structure and rotational isomerism of methyltrifluorosilane []. These studies provide valuable insights into the molecule's conformational preferences and electronic properties, contributing to a deeper understanding of its reactivity and behavior in various chemical environments.
Q6: How does the internal rotation of the methyl group in methyltrifluorosilane affect its nuclear magnetic resonance (NMR) properties?
A6: Nuclear magnetic relaxation time measurements in methyltrifluorosilane-d3, particularly for fluorine and deuterium, have provided insights into the dynamics of internal rotation []. By analyzing these relaxation times as a function of temperature, researchers have been able to characterize the internal rotation barrier in this molecule []. The data aligns with the predictions of the "extended diffusion with internal rotation" theory, highlighting the impact of methyl group rotation on NMR relaxation processes [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3,9-Dicyclohex-3-enyl-2,4,8,10-tetraoxaspiro[5.5]undecane](/img/structure/B1581809.png)









